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Compound of Interest

Compound Name: 2-Bromo-N,N-dimethylaniline

Cat. No.: B1266224 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the ortho, meta, and para isomers

of 2-Bromo-N,N-dimethylaniline. The data presented is essential for the unambiguous

identification and characterization of these closely related compounds in research and

development settings.

Spectroscopic Data Summary
The following table summarizes the key spectroscopic data obtained for 2-Bromo-N,N-
dimethylaniline, 3-Bromo-N,N-dimethylaniline, and 4-Bromo-N,N-dimethylaniline.
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Spectroscopic
Technique

2-Bromo-N,N-
dimethylaniline
(ortho)

3-Bromo-N,N-
dimethylaniline
(meta)

4-Bromo-N,N-
dimethylaniline
(para)

¹H NMR (CDCl₃, ppm)

Aromatic Protons:

7.53 (dd), 7.25 (td),

7.05 (td), 6.95

(dd)N(CH₃)₂: 2.70 (s)

Aromatic Protons:

7.15 (t), 6.85-6.75 (m),

6.65 (t)N(CH₃)₂: 2.95

(s)

Aromatic Protons:

7.29 (d, J = 9.1 Hz),

6.58 (d, J = 9.0

Hz)N(CH₃)₂: 2.92 (s)

[1]

¹³C NMR (CDCl₃,

ppm)

152.5, 134.0, 128.5,

124.5, 121.0, 118.5,

44.0

151.8, 130.5, 123.0,

119.5, 115.0, 111.0,

40.5

149.4, 131.7, 114.1,

108.5, 40.6[1]

Infrared (IR) (cm⁻¹)

C-H (arom): ~3060C-

H (aliph): ~2930,

2860, 2810C=C

(arom): ~1580,

1480C-N: ~1350C-Br:

~750

C-H (arom): ~3050C-

H (aliph): ~2920,

2850, 2800C=C

(arom): ~1590,

1470C-N: ~1340C-Br:

~800, 680

C-H (arom): ~3080C-

H (aliph): ~2900,

2850, 2800C=C

(arom): ~1600,

1500C-N: ~1345C-Br:

~810

Mass Spectrometry

(m/z)

M⁺: 199/201 (approx.

1:1 ratio)Fragments:

184/186, 120, 104, 77

M⁺: 199/201 (approx.

1:1 ratio)Fragments:

184/186, 120, 104, 77

M⁺: 199/201 (approx.

1:1 ratio)Fragments:

184/186, 120, 104, 77

Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic comparison of the

2-Bromo-N,N-dimethylaniline isomers.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.rsc.org/suppdata/c6/cy/c6cy00674d/c6cy00674d1.pdf
https://www.rsc.org/suppdata/c6/cy/c6cy00674d/c6cy00674d1.pdf
https://www.benchchem.com/product/b1266224?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266224?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isomer Samples

Spectroscopic Analysis

Data Processing and Comparison
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Caption: Workflow for Spectroscopic Comparison.

Experimental Protocols
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The data presented in this guide were obtained using standard spectroscopic techniques. The

general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.

Sample Preparation: Approximately 5-10 mg of each isomer was dissolved in 0.5-0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal

standard.

¹H NMR Parameters: Spectra were recorded with a spectral width of 16 ppm, a relaxation

delay of 1 s, and 16 scans. Chemical shifts are reported in parts per million (ppm) relative to

TMS (δ 0.00).

¹³C NMR Parameters: Spectra were recorded with a spectral width of 250 ppm, a relaxation

delay of 2 s, and 1024 scans. Chemical shifts are reported in ppm relative to the CDCl₃

solvent peak (δ 77.16).

Infrared (IR) Spectroscopy
Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR)

spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation: A small amount of the liquid or solid sample was placed directly onto

the ATR crystal.

Parameters: Spectra were collected over a range of 4000-600 cm⁻¹ with a resolution of 4

cm⁻¹. A total of 32 scans were co-added and averaged. The data is presented in

wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
Instrumentation: Mass spectra were obtained using a mass spectrometer with an electron

ionization (EI) source.

Sample Introduction: Samples were introduced via a gas chromatograph (GC) or by direct

insertion probe.
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EI Parameters: The ionization energy was set to 70 eV.

Mass Analysis: Spectra were recorded over a mass-to-charge (m/z) range of 50-500. The

characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) is a key

diagnostic feature in the mass spectra of these compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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